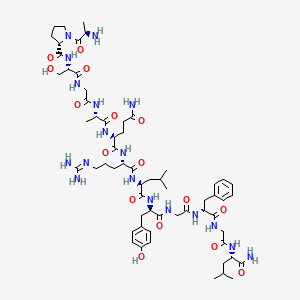
2-Amino-4-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-4-methoxybenzoyl chloride” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that its close relatives, “4-Methoxybenzoyl chloride” and “2-Methoxybenzoyl chloride”, are known to be reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Amino-4-methoxybenzoyl chloride”. However, the synthesis of similar compounds often involves the reaction of an aromatic substrate with an acid chloride in the presence of a catalyst3.Molecular Structure Analysis
The molecular structure of “2-Amino-4-methoxybenzoyl chloride” is not readily available. However, the structure of a similar compound, “4-Methoxybenzoyl chloride”, is available and it has a molecular weight of 170.594.Chemical Reactions Analysis
The specific chemical reactions involving “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” is known to react exothermically with bases, including amines. It’s incompatible with water, strong oxidizing agents, and alcohols5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” has a boiling point of 262-263 °C, a melting point of 22 °C, and a density of 1.260 g/mL at 20 °C1. “2-Methoxybenzoyl chloride” has a boiling point of 128-129 °C and a density of 1.146 g/mL at 25 °C2.Wissenschaftliche Forschungsanwendungen
It has been used as a reagent for fluorescent derivatization of compounds with hydroxyl or amino groups, suitable for thin-layer or high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).
It serves in the synthesis of complex poly(ester—amide)s derived from vanillic acid and 4-aminobenzoic acid, demonstrating its role in polymer chemistry (Kricheldorf & Loehden, 1995).
In organic chemistry, it's used for synthesizing new derivatives of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, with research focused on determining their pKa values and performing GIAO NMR calculations (Yüksek et al., 2008).
The compound has applications in the synthesis and study of Schiff S-Bases compounds containing oxadiazole rings, particularly in exploring their antibacterial activities (Tomma, Raheema, & Rou'il, 2019).
It has been used in the synthesis of neuroleptics of the orthopramide series, particularly in the creation of heterocyclic 5-amino-2-methoxybenzamides (Valenta et al., 1990).
The compound is utilized in the improved synthesis of oligodeoxyribonucleotide, offering advantages such as high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).
Safety And Hazards
The safety and hazards of “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” is known to be combustible and can cause severe skin burns and eye damage7. “2-Methoxybenzoyl chloride” is also known to be combustible and can cause severe skin burns and eye damage8.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of “2-Amino-4-methoxybenzoyl chloride”. However, research into similar compounds continues to be a topic of interest in the field of chemistry9.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe! 😊
Eigenschaften
IUPAC Name |
2-amino-4-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDTSVPNQEOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybenzoyl chloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)


![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)


